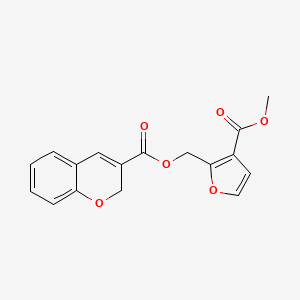
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both furan and chromene moieties The furan ring is known for its aromaticity and reactivity, while the chromene ring is often found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the methoxycarbonyl group. The chromene ring is then synthesized separately and coupled with the furan derivative under specific conditions. Common reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: Both the furan and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated versions. These derivatives can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and chromene rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate: Unique due to its combination of furan and chromene rings.
Furan-2-carboxylate derivatives: Similar in structure but lack the chromene ring.
Chromene-3-carboxylate derivatives: Similar in structure but lack the furan ring.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of the rings.
Propiedades
Fórmula molecular |
C17H14O6 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(3-methoxycarbonylfuran-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O6/c1-20-17(19)13-6-7-21-15(13)10-23-16(18)12-8-11-4-2-3-5-14(11)22-9-12/h2-8H,9-10H2,1H3 |
Clave InChI |
RXVCLWDOLDKBTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


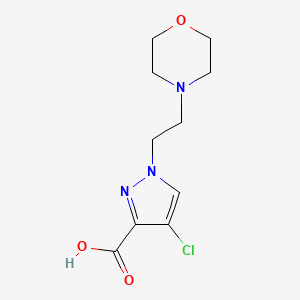
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
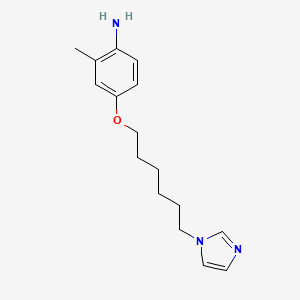

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
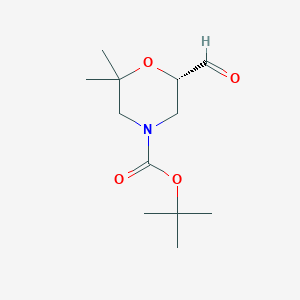
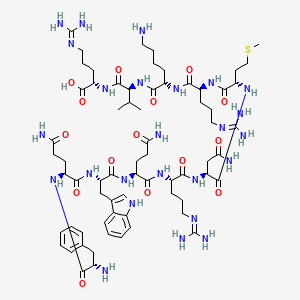
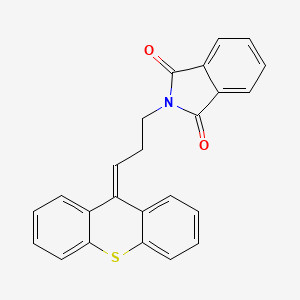
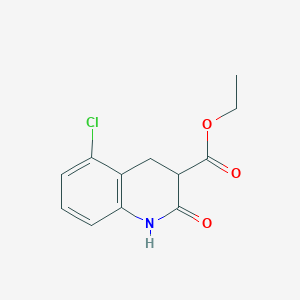
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
